molecular formula C14H23NO2 B12606734 Carbamic acid, [2-(1-cyclohexen-1-yl)ethyl]-, 3-methyl-2-butenyl ester CAS No. 648910-21-8

Carbamic acid, [2-(1-cyclohexen-1-yl)ethyl]-, 3-methyl-2-butenyl ester

Cat. No.: B12606734
CAS No.: 648910-21-8
M. Wt: 237.34 g/mol
InChI Key: TVAGADKSFDGEGT-UHFFFAOYSA-N
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Description

Carbamic acid, [2-(1-cyclohexen-1-yl)ethyl]-, 3-methyl-2-butenyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a carbamic acid group attached to a cyclohexenyl ethyl chain, which is further esterified with a 3-methyl-2-butenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [2-(1-cyclohexen-1-yl)ethyl]-, 3-methyl-2-butenyl ester typically involves the reaction of carbamic acid derivatives with appropriate alcohols. One common method involves the esterification of carbamic acid with 3-methyl-2-butenol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and controlled reaction conditions are crucial to obtaining a high-quality product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the desired ester.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [2-(1-cyclohexen-1-yl)ethyl]-, 3-methyl-2-butenyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, [2-(1-cyclohexen-1-yl)ethyl]-, 3-methyl-2-butenyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, [2-(1-cyclohexen-1-yl)ethyl]-, 3-methyl-2-butenyl ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with biological targets. The specific pathways and molecular targets depend on the context of its application, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, 2-cyclohexen-1-yl-, 1,1-dimethylethyl ester: Similar structure but with a different ester group.

    Carbamic acid, [2-(1H-imidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester: Contains an imidazole ring instead of a cyclohexenyl group.

    Carbamic acid, N- 2-(1-piperazinyl)ethyl -, 1,1-dimethylethyl ester: Features a piperazine ring.

Uniqueness

Carbamic acid, [2-(1-cyclohexen-1-yl)ethyl]-, 3-methyl-2-butenyl ester is unique due to its specific combination of a cyclohexenyl ethyl chain and a 3-methyl-2-butenyl ester group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

648910-21-8

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

3-methylbut-2-enyl N-[2-(cyclohexen-1-yl)ethyl]carbamate

InChI

InChI=1S/C14H23NO2/c1-12(2)9-11-17-14(16)15-10-8-13-6-4-3-5-7-13/h6,9H,3-5,7-8,10-11H2,1-2H3,(H,15,16)

InChI Key

TVAGADKSFDGEGT-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC(=O)NCCC1=CCCCC1)C

Origin of Product

United States

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